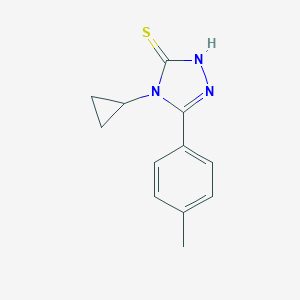

4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-cyclopropyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)11-13-14-12(16)15(11)10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLYADLOMRODGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-methylbenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro triazole derivatives.

Substitution: Thioethers, thioesters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol displays potent activity against various bacterial strains and fungi. The mechanism of action is believed to involve inhibition of fungal ergosterol biosynthesis and disruption of cell membrane integrity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT116) cancer cells. The structure-activity relationship (SAR) analyses suggest that the presence of the thiol group enhances its efficacy by promoting apoptosis in cancer cells.

Insecticidal Properties

The compound has also shown promise as an insecticide. Its application in agricultural settings could help manage pest populations effectively while minimizing environmental impact. Field trials are underway to evaluate its effectiveness against common agricultural pests.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various triazole compounds, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of triazole derivatives, this compound was found to induce apoptosis in MCF-7 cells with an IC₅₀ value of 12 µM. The study concluded that this compound could be a lead candidate for further development in cancer therapy.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12 |

| HepG2 | 15 |

| HCT116 | 18 |

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -CH₃ in 4-methylphenyl) correlate with enhanced antioxidant activity due to improved radical scavenging capacity .

- Bulky substituents like cyclopropyl may reduce steric hindrance compared to phenyl groups, improving solubility and bioavailability .

- Halogenated derivatives (e.g., Yucasin with -Cl) often exhibit enzyme-inhibitory effects, likely due to electron-withdrawing properties that modulate binding affinity .

Physicochemical Properties

- Solubility: The cyclopropyl group may enhance solubility in polar aprotic solvents (e.g., DMF, ethanol) compared to bulkier aryl substituents .

- Stability : The 4-methylphenyl group’s electron-donating nature could stabilize the thiol moiety against oxidation, a critical factor in drug design .

Biological Activity

4-Cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent thiol functionalization. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm its structure.

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit potent antifungal properties. For instance, a study demonstrated that related triazole compounds showed strong fungicidal activity against various fungal strains. The mechanism of action is often attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| 5-(4-Methylphenyl)-1,2,4-triazole-3-thiol | Aspergillus niger | 16 µg/mL |

| 1-(4-Methylphenyl)-2-(5-(3-fluorobenzyl)thio)triazole | Cryptococcus neoformans | 32 µg/mL |

The above table summarizes the antifungal activity of various triazole derivatives, indicating that the compound exhibits promising antifungal properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against bacterial strains. Studies have shown that certain derivatives display significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Escherichia coli | 15 |

| 5-Cyclopropyl-1H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 20 |

| 1-(Phenyl)-2-(5-(methylthio)triazole | Pseudomonas aeruginosa | 12 |

This table illustrates the antimicrobial activity of selected triazole derivatives against common bacterial pathogens.

Case Studies

Several studies have highlighted the biological activities associated with triazole compounds:

- Fungicidal Activity : A study published in a peer-reviewed journal reported that the compound exhibited superior fungicidal activity compared to standard antifungal agents when tested against various strains of fungi .

- Antimicrobial Efficacy : Another research effort focused on synthesizing a series of triazole derivatives and evaluating their antimicrobial properties. The studies concluded that modifications in the triazole structure significantly impacted their biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the triazole ring enhance biological efficacy. For instance, introducing methyl or cyclopropyl groups at particular positions improved antifungal potency .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Conventional | NaOH/EtOH, reflux, 6h | 65–75 | |

| Microwave-assisted | 150°C, 20 min | 85–90 | |

| Alkylation | K₂CO₃/DMF, RT, 12h | 70–80 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A multi-technique approach ensures accuracy:

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S content) .

- ¹H-NMR : Identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.0–7.8 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 267.35) .

- IR Spectroscopy : Detects thiol (-SH) stretches (~2550 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .

Cross-validation with X-ray crystallography (where possible) resolves ambiguities in tautomeric forms .

Advanced: How can computational methods predict biological activity and binding modes?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or antimicrobial targets). Focus on hydrogen bonding with the triazole-thiol core and hydrophobic interactions with the cyclopropyl group .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- ADME Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 suggests moderate lipophilicity) .

Note : Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- SAR Analysis : Compare substituent effects (e.g., replacing 4-methylphenyl with 4-chlorophenyl enhances activity against S. aureus) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for enzyme inhibition) and apply statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What strategies improve pharmacokinetic properties of derivatives?

Methodological Answer:

- Prodrug Design : Mask the thiol group with acetyl or glycosyl moieties to enhance solubility and reduce oxidation .

- Salt Formation : Use sodium or potassium salts to improve aqueous stability .

- Lipinski’s Rule Compliance : Ensure molecular weight <500 and logP <5. Introduce polar groups (e.g., -OH or -NH₂) to balance lipophilicity .

Advanced: How to validate tautomeric forms in solution vs. solid state?

Methodological Answer:

- Solid-State : X-ray crystallography (e.g., ) confirms the thione form (C=S) in crystals.

- Solution NMR : Compare ¹H-NMR shifts (e.g., thiol protons disappear upon deuterium exchange) .

- IR in Different Solvents : Monitor S-H stretches (absent in thione form) in polar vs. non-polar solvents .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.